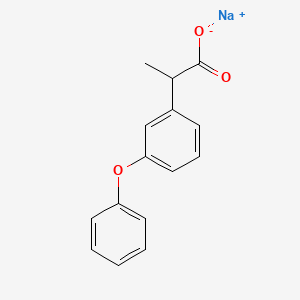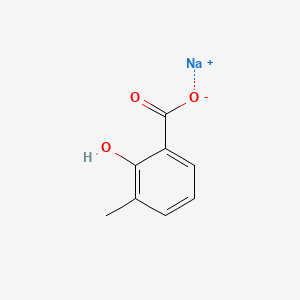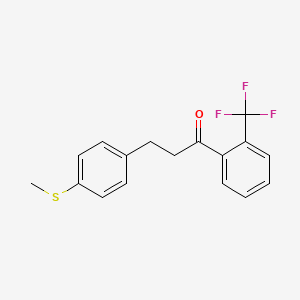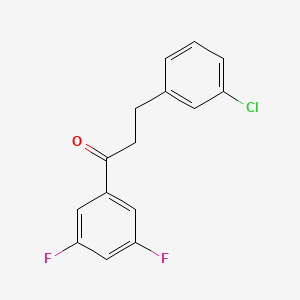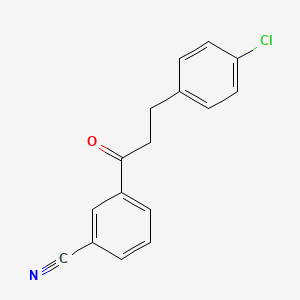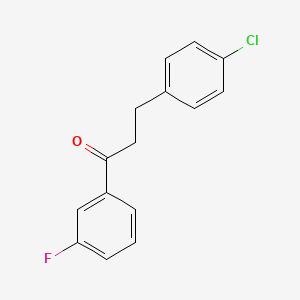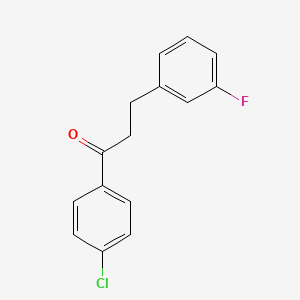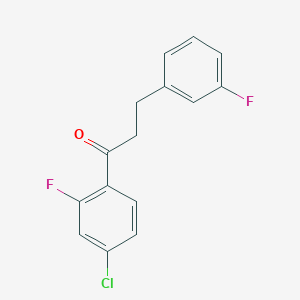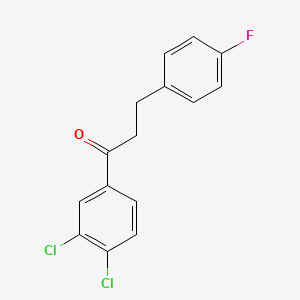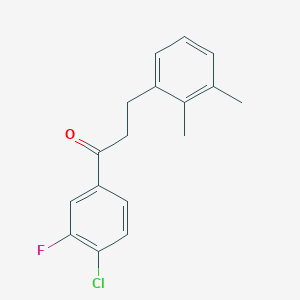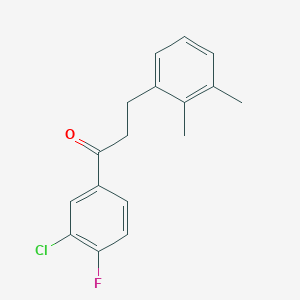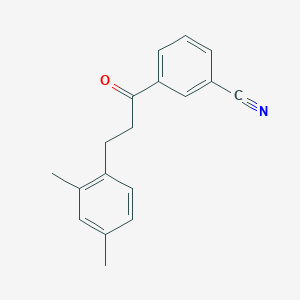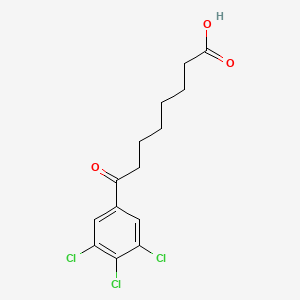
8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of similar compounds. The first paper discusses the synthesis of methyl- and alkenyl-substituted furans and their reactions to form various chlorinated compounds, which could be relevant to the synthesis of chlorinated aromatic compounds like 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid . The second paper describes the molecular structure of a tellurium-containing compound, which, while not directly related, provides context on the structural analysis of complex organic molecules .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce different functional groups. In the first paper, the authors describe the reaction of substituted furans with pentachloroacetone to form chlorinated oxabicyclic ketones . This type of reaction could potentially be adapted for the synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid by choosing appropriate starting materials and reagents to introduce the trichlorophenyl group and the oxooctanoic acid moiety.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and properties of a compound. The second paper provides an example of how X-ray diffraction data can be used to determine the three-dimensional structure of an organic molecule . Although the compound studied is different, the techniques and principles applied are relevant for analyzing the structure of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cycloadditions, dechlorinations, hydrogenations, and epoxidations . These reactions are important for modifying the structure of organic molecules and could be relevant for the chemical transformations required to synthesize or modify 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid. For instance, selective chlorination or dechlorination could be used to introduce or remove chlorine atoms from the aromatic ring.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid, they do provide examples of how the introduction of different substituents can affect the properties of organic compounds . For example, the presence of chlorine atoms can significantly impact the reactivity, boiling point, and solubility of the compound. The molecular structure analysis can also provide insights into the compound's stability and potential intermolecular interactions.
Scientific Research Applications
-
Cytochrome c Adducts with PCB Quinoid Metabolites
- Field : Environmental Science and Pollution Research
- Application : PCBs with fewer chlorine atoms may be metabolized to hydroxy- and dihydroxy-metabolites and further oxidized to quinoid metabolites both in vitro and in vivo . Specifically, quinoid metabolites may form adducts on nucleophilic sites within cells .
- Method : Synthetic PCB quinones were incubated with cytochrome c, and adducts were detected by liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time of flight mass spectrometry (MALDI TOF) .
- Results : More than one molecule of PCB-quinone may bind to one molecule of cytochrome c. Lysine and glutamic acid were identified as the predominant binding sites . Software simulation showed conformation changes of adducted cytochrome c . Additionally, cross-linking of cytochrome c was observed on the SDS-PAGE gel . Cytochrome c was found to lose its function as electron acceptor after incubation with PCB quinones .
-
Manufacturing of Antihypertensive Drug, Losartan
- Field : Pharmaceutical Chemistry
- Application : More than 1000 tonnes per year of a certain compound are manufactured, with the arylboronic acid/aryl chloride coupling as a key step . Merck’s antihypertensive drug, Losartan, is another prominent example that has utilized arylboronic acids in SM coupling for the construction of the important biaryl motif .
- Method : The method involves the use of arylboronic acids in Suzuki–Miyaura couplings .
- Results : This method has been successful in the large-scale manufacturing of Losartan .
-
Fumaric Acid, Ethyl 3,4,5-Trichlorophenyl Ester
- Field : Organic Chemistry
- Application : This compound is a derivative of fumaric acid and has a similar structure to "8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid" .
- Method : The compound can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time of flight mass spectrometry (MALDI TOF) .
- Results : The mass spectrum of this compound has been recorded and is available in the NIST Chemistry WebBook .
- (3,4,5-Trifluorophenyl)boronic Acid
- Field : Organic Chemistry
- Application : This compound is a boronic acid derivative with a similar structure to "8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid" .
- Method : The compound can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time of flight mass spectrometry (MALDI TOF) .
- Results : The mass spectrum of this compound has been recorded and is available in the ChemSpider database .
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas where further research could be beneficial. It could include potential applications of the compound, or ways to improve its synthesis or properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
8-oxo-8-(3,4,5-trichlorophenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3O3/c15-10-7-9(8-11(16)14(10)17)12(18)5-3-1-2-4-6-13(19)20/h7-8H,1-6H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGCXMNPYQUGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

